molecular formula C12H11NO4 B11770562 Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

Cat. No.: B11770562
M. Wt: 233.22 g/mol
InChI Key: MDCFISIGIDGMSE-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride under reflux conditions . The reaction conditions often include methanol as a solvent and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-benzyl-3-oxo-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-12(15)10-7-11(14)13(17-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

MDCFISIGIDGMSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(O1)CC2=CC=CC=C2

Origin of Product

United States

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